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This guide provides a detailed comparative analysis of Picamilon and Phenibut, two
compounds developed for their anxiolytic properties. While both interact with the GABAergic
system, their pharmacological profiles, mechanisms of action, and supporting data differ
significantly. This document synthesizes available experimental data to offer an objective
comparison for research and drug development purposes.

Overview and Mechanism of Action

Picamilon is a synthetic compound created by combining niacin (vitamin B3) with gamma-
aminobutyric acid (GABA).[1] Developed in the Soviet Union in 1969, its primary design feature
is the ability to cross the blood-brain barrier (BBB), a feat that GABA alone cannot readily
accomplish.[2][3] Once in the central nervous system, Picamilon is hydrolyzed into its
constituent molecules, GABA and niacin.[2][4] The released GABA is theorized to activate
GABA receptors, producing an inhibitory, anxiolytic effect, while niacin acts as a vasodilator,
increasing cerebral blood flow.[2][3][4] However, a 2023 study screening Picamilon against 50
biological targets found the parent compound itself to be inactive, including at GABA receptors,
supporting the hypothesis that its activity is solely dependent on its function as a prodrug.[2]

Phenibut, chemically known as [3-phenyl-y-aminobutyric acid, is a direct analogue of the
inhibitory neurotransmitter GABA.[5] The addition of a phenyl ring to the GABA structure allows
it to effectively cross the BBB.[5] Unlike Picamilon, Phenibut is directly active at receptor sites.
Its primary mechanism of action is as a full agonist of the GABA-B receptor.[5] Additionally,
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Phenibut binds to and blocks the a2-d subunit of voltage-dependent calcium channels

(VDCCs), a mechanism it shares with gabapentinoid drugs like gabapentin and pregabalin.[6]

[7] This dual mechanism contributes to its anxiolytic, nootropic, and mood-elevating effects.[6]

Data Presentation: Pharmacological and
Pharmacokinetic Properties

The following tables summarize the key pharmacological and pharmacokinetic parameters of

Picamilon and Phenibut based on available literature. A significant gap exists in publicly

accessible, English-language literature regarding quantitative data from direct comparative

anxiolytic behavioral studies (e.g., Elevated Plus Maze, Light-Dark Box).

Table 1: General Pharmacological and Pharmacokinetic Comparison

Parameter

Picamilon

Phenibut

Drug Class

GABA Prodrug, Nootropic

GABA Analogue, GABA-B
Agonist, Gabapentinoid

Primary Mechanism

Hydrolyzes to GABA and
Niacin post-BBB crossing.[2]

Direct agonist at GABA-B
receptors; antagonist at a2-0
subunit of VDCCs.[5][6]

Bioavailability

50-88% (Oral)

>63% (Oral, 250 mg)

Elimination Half-life

1-2 hours[2]

5.3 hours (250 mg)

Metabolism

Hydrolyzed into GABA and

nicotinic acid.[2]

Minimal liver metabolism;

primarily excreted unchanged.

Primary Effects

Anxiolytic, Nootropic,

Vasodilatory.[4]

Anxiolytic, Sedative, Nootropic,
Mood-Elevating.[5][6]

Legal Status (US)

Unapproved drug; unlawful for

use in dietary supplements.[2]

Unapproved drug; unlawful for

use in dietary supplements.

Table 2: Receptor and Channel Binding Affinities
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Quantitative binding affinity data for Picamilon is not applicable as it is considered a prodrug
with no direct activity at the receptors listed.[2] Data for Phenibut is primarily for its active R-

enantiomer.

Compound / Enantiomer Target Affinity -Constant (Ki) in
Rat Brain

R-Phenibut a2-6 subunit of VDCC 23 uMI6][7]

S-Phenibut a2-0 subunit of VDCC 39 uMI[6][7]

R-Phenibut GABA-B Receptor 92 uM

(x)-Baclofen a2-6 subunit of VDCC 156 pM[6][7]

(x)-Baclofen GABA-B Receptor 6 uM

Gabapentin 02-4 subunit of VDCC 0.05 puM (50 nM)[6][7]

Note: A lower Ki value indicates a higher binding affinity.

Signaling and Mechanistic Pathways

The distinct mechanisms of Picamilon and Phenibut are visualized below.
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Caption: Picamilon's prodrug mechanism of action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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